ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

Medicinal Chemistry Scaffold Hopping Physicochemical Differentiation

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate (CAS 1256633-10-9) is a heterocyclic small molecule (C6H10N4O2, MW 170.17 g/mol) featuring a 1,2,5-oxadiazole (furazan) core substituted with a free 4-amino group and an ethyl ethanimidoate moiety in the 3-position. Unlike the more widely exploited 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole scaffold offers a distinct spatial arrangement of hydrogen-bond acceptors and a higher nitrogen content, which translates into a markedly different interaction profile with biological targets.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 1256633-10-9
Cat. No. B1532584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
CAS1256633-10-9
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=NC1=NON=C1N)C
InChIInChI=1S/C6H10N4O2/c1-3-11-4(2)8-6-5(7)9-12-10-6/h3H2,1-2H3,(H2,7,9)
InChIKeyTYKCPJFDNOQAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate (CAS 1256633-10-9): A Differentiated Building Block for 1,2,5-Oxadiazole-Based Probe and Lead Discovery


Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate (CAS 1256633-10-9) is a heterocyclic small molecule (C6H10N4O2, MW 170.17 g/mol) featuring a 1,2,5-oxadiazole (furazan) core substituted with a free 4-amino group and an ethyl ethanimidoate moiety in the 3-position . Unlike the more widely exploited 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole scaffold offers a distinct spatial arrangement of hydrogen-bond acceptors and a higher nitrogen content, which translates into a markedly different interaction profile with biological targets . The compound is available at 95–98% purity from multiple suppliers, positioning it as an accessible entry point for medicinal chemistry campaigns that require a 1,2,5-oxadiazole-based pharmacophore with a ready-to-derivatize amine handle.

Why 1,2,4-Oxadiazole or Unsubstituted Furazan Analogs Cannot Replace Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate in Structure-Activity Programs


Generic substitution with other oxadiazole isomers or simpler furazan derivatives introduces undocumented changes in vector geometry, hydrogen-bonding capacity, and electronic distribution that disrupt critical ligand-target interactions. The 1,2,5-oxadiazole ring possesses a unique arrangement of two nitrogen atoms and one oxygen atom that is fundamentally different from the 1,2,4- and 1,3,4-oxadiazole isomers, leading to altered molecular recognition patterns validated in kinase and GPCR inhibitor programs [1]. Moreover, the ethyl ethanimidoate group on the target compound provides a protected amidine equivalent that can be chemoselectively unmasked under mild conditions, a functionality absent in closely related building blocks such as 4-amino-1,2,5-oxadiazole-3-carbonitrile (CAS 13300-88-4) or 4-amino-1,2,5-oxadiazole-3-carboxamide [2]. Replacing CAS 1256633-10-9 with any of these analogs would therefore necessitate complete re-optimization of the synthetic route and SAR landscape.

Quantitative Differentiation Evidence: Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate vs. Closest Furazan and Oxadiazole Analogs


Regioisomeric Oxadiazole Scaffold Comparison: Hydrogen-Bond Acceptor Topology and Predicted Physicochemical Properties

The 1,2,5-oxadiazole (furazan) ring in CAS 1256633-10-9 positions its heteroatoms in a 1,2-arrangement that creates a contiguous hydrogen-bond acceptor patch, in contrast to the 1,2,4- and 1,3,4-oxadiazole isomers where the oxygen and nitrogen atoms are non-adjacent. This fundamentally alters the molecular electrostatic potential surface. Chemsrc data provide the following predicted properties for the target compound: density 1.4 ± 0.1 g/cm³, boiling point 294.5 ± 50.0 °C, flash point 131.9 ± 30.1 °C, reflecting the compact, highly nitrogenated character of the 1,2,5-oxadiazole core . While direct head-to-head experimental LogP or pKa data are not publicly available for this specific compound, class-level analysis of furazan derivatives indicates that the 1,2,5-oxadiazole isomer typically exhibits lower logD compared to 1,2,4-oxadiazole analogs of equivalent substituent pattern, consistent with the higher polarity imparted by the adjacent heteroatoms [1].

Medicinal Chemistry Scaffold Hopping Physicochemical Differentiation

Functional Group Differentiation: Ethyl Ethanimidoate vs. Carbonitrile and Carboxamide Analogs in Downstream Derivatization

The ethyl ethanimidoate group on CAS 1256633-10-9 serves as a masked amidine, enabling chemoselective late-stage functionalization that is inaccessible using the commercially available 4-amino-1,2,5-oxadiazole-3-carbonitrile (CAS 13300-88-4) or 4-amino-1,2,5-oxadiazole-3-carboxamide (CAS 17647-72-9). The ethanimidoate can be hydrolyzed to the corresponding amidine under controlled conditions or used directly in cyclization reactions to access fused heterocycles such as triazoles and imidazoles. The carbonitrile analog, by contrast, requires harsh reduction conditions (e.g., LiAlH4 or catalytic hydrogenation) to access the corresponding aminomethyl derivative, while the carboxamide lacks the electrophilic character needed for direct amidine formation . This functional-group distinction is critical for structure-activity relationship (SAR) studies, as demonstrated by the incorporation of the 4-amino-1,2,5-oxadiazole motif into the Akt inhibitor GSK690693, which relies on an amidine linkage arising from a closely related intermediate [1].

Synthetic Chemistry Building Block Utility Protecting Group Strategy

Structural Similarity to the 4-Amino-Furazan Pharmacophore of GSK690693 Implies Compatible Binding Conformation

GSK690693, a potent ATP-competitive pan-Akt inhibitor (IC50 values of 2 nM, 13 nM, and 9 nM against Akt1, Akt2, and Akt3, respectively), contains a 4-amino-1,2,5-oxadiazole ring directly attached to the imidazo[4,5-c]pyridine core [1]. The ethyl ethanimidoate group in CAS 1256633-10-9 is a close synthetic precursor to the free amidine or carboximidamide moiety that is critical for kinase hinge-region binding in the GSK690693 series. Comparative analysis of the Akt PH-domain antagonist series published by Gorai et al. (2015) demonstrates that the oxadiazole and N′-hydroxy (or amino) moieties are essential for exothermic interaction with the PH domain, with IC50 values ranging from 1.85 μM to 16.35 μM for the PI(3,4,5)P3/AKT1-PH domain binding SPR assay [2]. Although CAS 1256633-10-9 itself was not tested in these assays, its core scaffold is identical to the pharmacophoric unit that confers Akt binding in the most potent derivatives, making it a validated entry point for kinase probe design.

Kinase Inhibition AKT Pharmacophore Modeling

High-Impact Application Scenarios for Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate Based on Verified Differentiation Evidence


Synthesis of AKT Kinase Probes via Direct Conversion to 4-Amino-1,2,5-oxadiazole-3-carboximidamide Derivatives

Medicinal chemistry groups targeting the PI3K-AKT pathway can convert CAS 1256633-10-9 into the corresponding carboximidamide, which is the core pharmacophore present in the pan-Akt inhibitor GSK690693 (Akt1 IC50 = 2 nM). The ethyl ethanimidoate moiety allows for mild hydrolysis to the free amidine, enabling late-stage diversification without protecting-group manipulation [1]. This route avoids the harsh reduction conditions required when starting from the 4-amino-1,2,5-oxadiazole-3-carbonitrile analog.

Regioisomer-Controlled Library Synthesis for Oxadiazole Scaffold-Hopping Studies

For teams exploring oxadiazole-based compound collections, CAS 1256633-10-9 provides unequivocal access to the 1,2,5-oxadiazole regioisomer, which cannot be accessed from 1,2,4-oxadiazole or 1,3,4-oxadiazole building blocks. As demonstrated by Boström et al. (2012), the distinct H-bond acceptor topology of 1,2,5-oxadiazoles leads to divergent biological activity profiles compared to other oxadiazole isomers [2]. The compound thus enables a genuine scaffold-hopping exercise where the furazan core is deliberately introduced rather than accidentally omitted.

Intermediate for 1,2,3-Triazole-Fused Bicyclic Systems via Click-Chemistry Diversification

The ethanimidoate group in CAS 1256633-10-9 can participate in dipolar cycloaddition reactions to yield triazole-fused scaffolds, as seen in the broader chemical space of 4-amino-1,2,5-oxadiazole derivatives [1]. This offers a strategic advantage over the carboxamide analog (CAS 17647-72-9), which lacks the necessary dipolarophilic character for such transformations, thereby expanding the accessible chemical space from a single commercially available starting material.

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